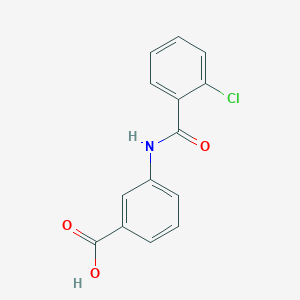

3-(2-Chlorobenzamido)benzoic acid

Description

3-(2-Chlorobenzamido)benzoic acid is a benzoic acid derivative featuring a 2-chlorobenzamido substituent at the meta (3rd) position of the aromatic ring. The compound’s structure combines a carboxylic acid group (providing acidity and hydrogen-bonding capacity) with a chlorinated benzamido moiety, which introduces steric bulk and electron-withdrawing effects. Such structural attributes influence its physicochemical properties, including solubility, stability, and biological interactions.

Properties

IUPAC Name |

3-[(2-chlorobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(8-10)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSLTBLLUZJLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chlorobenzamido)benzoic acid, a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a chlorobenzamide group, which may influence its interaction with biological targets. The following sections explore its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a benzoic acid moiety linked to a chlorobenzamide group, which is critical for its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of this compound. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, the compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. The administration of 500 mg/60 kg body weight resulted in a notable reduction of these cytokines, indicating its effectiveness in modulating inflammatory responses through potential inhibition of cyclooxygenase-2 (COX-2) activity and NF-κB signaling pathways .

| Parameter | Control (LPS) | This compound |

|---|---|---|

| TNF-α (pg/mL) | 5.70 ± 1.04 | 2.32 ± 0.28 |

| IL-1β (pg/mL) | High | Significantly reduced |

| White Blood Cell Count | Elevated | Reduced |

| Lung Injury Severity | Severe | Mild |

Table 1: Inflammatory parameters in LPS-induced rats treated with this compound.

2. Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives have been well-documented, and this compound is no exception. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. The chlorinated benzamide moiety enhances the lipophilicity of the compound, potentially improving its membrane permeability and interaction with microbial targets .

3. Anticancer Potential

In silico studies suggest that this compound may possess anticancer properties by interacting with key proteins involved in cancer progression. The compound's ability to modulate proteasomal activity has been highlighted, indicating its potential as an anticancer agent by promoting protein degradation pathways that are often dysregulated in cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- COX-2 Inhibition : The compound may inhibit COX-2 enzyme activity, leading to reduced synthesis of pro-inflammatory prostaglandins .

- Protein Interaction : It can interact with various proteins involved in inflammatory and cancer signaling pathways, promoting cellular responses that mitigate inflammation and tumor growth .

Case Studies

A notable study investigated the effects of this compound on inflammatory markers in LPS-induced rat models. The results indicated that treatment with this compound not only reduced inflammatory markers but also improved overall health parameters in the model organisms .

Another study highlighted the compound's potential as an antimicrobial agent against specific bacterial strains, suggesting further exploration into its use as a therapeutic agent in infectious diseases.

Scientific Research Applications

Biological Applications

The biological significance of 3-(2-Chlorobenzamido)benzoic acid primarily lies in its potential as a pharmaceutical agent. It has been investigated for various therapeutic properties:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that certain analogs may possess cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and NCI-H187 (lung cancer) .

Case Studies and Research Findings

-

Synthesis and Evaluation of Derivatives :

- A study explored the synthesis of 4-benzamidobenzoic acid hydrazide derivatives, where this compound served as a precursor. The synthesized compounds were evaluated for their soluble epoxide hydrolase (sEH) inhibitory activity, indicating potential for drug development targeting metabolic pathways .

- Pharmacokinetic Studies :

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(4-Aminobenzamido)benzoic Acid Derivatives

highlights 3-(4-aminobenzamido)benzoic acid derivatives as potent antitubercular agents, with five compounds showing MIC values of 1.6 µg/mL—50-fold lower than standard drugs. The electron-donating amino group at the para position of the benzamido moiety enhances activity, likely by improving solubility and target binding . In contrast, the chloro substituent in 3-(2-Chlorobenzamido)benzoic acid is electron-withdrawing, which may reduce solubility and alter interactions with biological targets.

2-Chlorobenzoic Acid (2-CBA)

2-Chlorobenzoic acid (2-CBA) is a simpler analogue with a chloro group at the ortho position. notes its use in synthesizing pharmaceuticals like clotrimazole and diclofenac. Compared to this compound, 2-CBA lacks the benzamido group, resulting in lower molecular weight and higher extractability (98% efficiency in emulsion liquid membranes due to favorable distribution coefficients) .

3-(Sulfooxy)benzoic Acid Isomers

discusses positional isomers of sulfonated benzoic acids. For example, 3-(sulfooxy)benzoic acid exhibits distinct fragmentation patterns in MS/MS, with the sulfooxy group influencing stability and metabolic pathways. Similarly, the position of the 2-chlorobenzamido group in this compound may confer unique stability or reactivity compared to ortho or para isomers .

Physicochemical Properties

Solubility and Lipophilicity

- This compound : The chloro group and benzamido substituent likely reduce aqueous solubility compared to unsubstituted benzoic acid.

- 3-(4-Aminobenzamido)benzoic acid: The amino group enhances solubility via hydrogen bonding, as seen in its superior antitubercular activity .

- Benzoic acid derivatives with electron-withdrawing groups (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, ): These exhibit lower solubility but higher thermal stability due to halogen substituents .

Extractability

shows that benzoic acid derivatives with higher distribution coefficients (e.g., benzoic acid, phenol) are extracted faster than acetic acid. The chloro and benzamido groups in this compound may lower its mobility in membrane phases compared to simpler acids .

Antimicrobial and Antitubercular Potential

- 3-(4-Aminobenzamido)benzoic acid derivatives: Exhibit MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis, attributed to electron-donating groups enhancing target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.